molecular formula C10H8F3N5 B067068 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 186834-97-9

6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B067068
CAS No.: 186834-97-9
M. Wt: 255.2 g/mol
InChI Key: BJDQOYKKFRUFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, also known as 6-TFPTD, is a heterocyclic organic compound that has been the subject of numerous scientific studies in recent years. It is a colorless solid that is soluble in most organic solvents and has a melting point of around 133°C. 6-TFPTD is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

  • Aromatic Polyamides Synthesis : A study by Yu et al. (2012) focused on synthesizing and characterizing phenyl-1,3,5-triazine functional aromatic polyamides. These polymers exhibited high thermal stability and good mechanical properties, making them suitable for high-performance applications (Yu et al., 2012).

  • Antiplasmodial Antifolates : Lourens et al. (2016) designed and synthesized a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, which showed promising in vitro antiplasmodial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum (Lourens et al., 2016).

  • Hydrogen-Bonded Molecular Crystals : Helzy, Maris, and Wuest (2008) engineered molecular crystals using derivatives of 1,3,5-triazine, demonstrating their capacity for intermolecular hydrogen bonding. These compounds could form three-dimensional networks, suggesting applications in crystal engineering (Helzy, Maris, & Wuest, 2008).

  • Polyimides Synthesis for Electronics : Li et al. (2017) reported the synthesis of triazine-based diamine monomers for creating polyimides with potential applications in polymer semiconductors. These polymers showed excellent solubility and thermal stability (Li et al., 2017).

  • Electrode Development for Ion Detection : Upadhyay et al. (2012) studied Schiff bases derived from 1,3,5-triazine for use as selective electrodes for Sm3+ ions, indicating their potential in analytical chemistry and environmental monitoring (Upadhyay et al., 2012).

  • Surfactants for Industrial Applications : Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants and evaluated their effectiveness as antiwear, antifriction, and anticorrosive additives in industrial applications (Singh et al., 2016).

  • Liquid Crystalline Properties : Kohlmeier, Janietz, and Diele (2006) synthesized 2,4-diamino-6-phenyl-1,3,5-triazines with semiperfluorinated chains and studied their thermotropic liquid crystalline properties, demonstrating applications in materials science (Kohlmeier, Janietz, & Diele, 2006).

  • Herbicide Dissipation in Soil : Baer and Calvet (1999) investigated the dissipation kinetics of soil-applied herbicides, including triazine derivatives, providing insights into environmental impacts and agronomy (Baer & Calvet, 1999).

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-5(2-4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDQOYKKFRUFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381983
Record name 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186834-97-9
Record name 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186834-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.